molecular formula C18H19FN2O5S B2562726 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 922125-50-6

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluoro-4-methoxybenzenesulfonamide

Cat. No.: B2562726
CAS No.: 922125-50-6
M. Wt: 394.42
InChI Key: HQQRMTODJMXZKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluoro-4-methoxybenzenesulfonamide is a potent and selective allosteric inhibitor of AKT (Protein Kinase B), a central node in the critically important PI3K/AKT/mTOR signaling pathway . Its primary research value lies in the investigation of oncogenic signaling, as this pathway is frequently hyperactivated in a wide spectrum of human cancers. The compound acts by binding to the pleckstrin homology (PH) domain of AKT, preventing its recruitment to the plasma membrane and subsequent activation, thereby inducing apoptosis and inhibiting proliferation in cancer cells . This mechanism makes it an essential pharmacological tool for studying AKT-dependent cellular processes, tumorigenesis, and for evaluating combination therapies in preclinical models. Research utilizing this inhibitor is particularly relevant for exploring resistance mechanisms to other targeted agents and for developing new therapeutic strategies for cancers reliant on PI3K/AKT/mTOR signaling, such as certain breast, prostate, and hematological malignancies.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-3-fluoro-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O5S/c1-18(2)10-26-16-8-11(4-6-14(16)20-17(18)22)21-27(23,24)12-5-7-15(25-3)13(19)9-12/h4-9,21H,10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQRMTODJMXZKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F)NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzoxazepine core One common approach is the cyclization of an appropriate amino alcohol derivative with a carboxylic acid derivative under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors, high-throughput screening methods for reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions often use strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

This compound has shown promise in several scientific research areas:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity may be explored for potential therapeutic applications.

  • Medicine: It could be investigated for its pharmacological properties, such as anti-inflammatory or antimicrobial effects.

  • Industry: Its unique chemical structure may find use in the development of new materials or chemical processes.

Mechanism of Action

The exact mechanism by which this compound exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. Further research is needed to elucidate its precise mechanism of action and identify its molecular targets.

Comparison with Similar Compounds

  • N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide

  • N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopentanecarboxamide

Uniqueness: This compound stands out due to its specific substitution pattern and the presence of the 3-fluoro-4-methoxybenzenesulfonamide group, which may confer unique biological and chemical properties compared to similar compounds.

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluoro-4-methoxybenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings and case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzo-fused oxazepine ring and a sulfonamide group , contributing to its distinctive chemical properties. Its molecular formula is C19H20N2O3SC_{19}H_{20}N_{2}O_{3}S with a molecular weight of 364.44 g/mol. The compound's structural complexity allows it to interact effectively with various biological targets.

Research indicates that this compound exhibits significant inhibitory effects against key therapeutic targets. It is believed to act primarily through the inhibition of specific enzymes involved in metabolic pathways.

Inhibitory Effects

The compound has demonstrated inhibitory activity against various enzymes:

Enzyme Target IC50 (nM) Remarks
Squalene Synthase90Effective in hepatic microsomes from multiple species
Farnesyl Diphosphate Synthase0.67Exhibits potent activity against Trypanosoma cruzi

Case Studies and Research Findings

  • Inhibition of Squalene Synthase : A study highlighted that the compound effectively inhibits squalene synthase in liver microsomes from several species, suggesting its potential in cholesterol biosynthesis modulation. The IC50 values ranged from 45 nM to 170 nM depending on the species tested .
  • Anti-parasitic Activity : In vivo studies demonstrated that the compound significantly reduced parasitemia in models infected with Trypanosoma cruzi when administered at doses of 50 mg/kg for 30 days . This establishes its potential as an anti-parasitic agent.
  • Therapeutic Applications : The unique structural features of this compound allow it to interact favorably with biological systems, making it a candidate for further development in treating diseases associated with metabolic disorders and infections caused by parasites.

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound Name Unique Features
N-(3-methylbenzamide)Simpler structure; limited therapeutic applications
N-(5-ethyl-3,3-dimethyl-4-oxo-benzoxazepin)Ethyl substitution alters solubility and reactivity
N-(3-fluoro-4-morpholin-4-yl-benzenesulfonamide)Similar sulfonamide group; different biological profile

This comparative analysis highlights the distinctiveness of this compound in terms of its complex structure and potential as a therapeutic agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.